molecular formula C14H14N2O3S B2833185 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2119998-71-7

1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B2833185
CAS No.: 2119998-71-7
M. Wt: 290.34
InChI Key: QJSACWZHFZCILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a synthetic small molecule based on a fused pyrimidine-2,5-dione core, a privileged scaffold in medicinal chemistry. This compound features a cyclopropylmethyl group, a motif known to influence metabolic stability and receptor binding, and a thienyl substituent, a common bioisostere used to optimize the physicochemical properties of drug candidates . The pyrimidine-dione structure is a key pharmacophore found in compounds with diverse biological activities. Scientific literature shows that structurally related molecules are investigated as potent and selective enzyme inhibitors. For instance, certain thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as selective inhibitors of the MIF2 tautomerase enzyme, demonstrating anti-proliferative effects in non-small cell lung cancer cell models . Other pyrimidine derivatives are recognized as inhibitors of protein kinases, such as AKT, which are critical targets in oncology for their role in cell survival and proliferation pathways . Furthermore, recent patent literature discloses bifunctional compounds incorporating pyrimidine derivatives designed for the targeted degradation of proteins like Cyclin-dependent kinase 2 (CDK2) via the ubiquitin-proteasome pathway, highlighting the ongoing relevance of this chemical class in pioneering therapeutic modalities . This combination of a fused dihydrofuropyrimidine ring system with specific alkyl and heteroaryl substitutions makes this compound a valuable chemical tool for researchers exploring new chemical space in drug discovery, primarily in oncology and targeted protein degradation. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-13-11-9(7-19-13)16(6-8-3-4-8)14(18)15-12(11)10-2-1-5-20-10/h1-2,5,8,12H,3-4,6-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSACWZHFZCILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C(NC2=O)C4=CC=CS4)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves multi-step procedures. The synthetic routes can include:

  • Formation of the cyclopropylmethyl group: Starting from a suitable precursor, the cyclopropylmethyl moiety can be introduced through reactions such as cyclopropanation.

  • Incorporation of the thienyl group: The thienyl group can be attached via cross-coupling reactions, often involving palladium-catalyzed processes.

  • Construction of the dihydrofuro[3,4-d]pyrimidine core: This key step may involve cyclization reactions using intermediates derived from furo[3,4-d]pyrimidine derivatives.

Industrial production methods may leverage catalytic processes and continuous flow systems to enhance yield and efficiency, minimizing waste and energy consumption.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can participate in various chemical reactions, such as:

  • Oxidation: It can be oxidized to introduce functional groups or to convert specific moieties within the molecule. Common reagents include m-chloroperoxybenzoic acid (m-CPBA) and other peroxides.

  • Reduction: The compound can undergo reduction reactions to modify its oxidation state. Typical reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Various substitution reactions can be performed, such as halogenation, nitration, or sulfonation, under appropriate conditions.

The major products of these reactions depend on the specific reagents and conditions used, but they typically involve modification of the cyclopropylmethyl and thienyl groups or the dihydrofuro[3,4-d]pyrimidine core.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione finds applications across various scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

  • Medicine: Explored for potential therapeutic uses based on its biological activities, including potential drug development.

  • Industry: Utilized in the development of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione exerts its effects can involve interactions with molecular targets such as enzymes or receptors. The pathways involved can vary depending on the specific biological context, but may include inhibition of specific enzymatic activities or modulation of receptor signaling pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
1-(Cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione (Target) Not provided Not provided Cyclopropylmethyl, 2-thienyl Unknown N/A
1-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-(4-methylphenyl)-...dione C₂₆H₂₈N₄O₅ 476.53 Piperazinyl-oxoethyl, 4-methylphenyl Unknown
1-(4-Fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione C₁₇H₁₂FNO₃S 329.34 4-Fluorophenyl, 3-thienyl Unknown (structural analog)
4-(Furfuryl)-3,4-dihydro-2H-chromeno[4,3-d]pyrimidine-2,5(1H)-dione (M13) C₁₆H₁₂N₂O₄ 296.28 Furfuryl, chromeno core Antimicrobial activity
4-(2-Fluorophenyl)-3,4-dihydro-2H-chromeno[4,3-d]pyrimidine-2,5(1H)-dione (M14) C₁₇H₁₁FNO₃ 314.28 2-Fluorophenyl, chromeno core Antimicrobial activity

Structural and Functional Insights

Core Heterocycle Differences: The target compound contains a furo[3,4-d]pyrimidinedione core, whereas analogs like M13 and M14 () feature a chromeno[4,3-d]pyrimidinedione scaffold. The chromeno derivatives exhibit fused benzene rings, which may increase lipophilicity and π-π stacking interactions compared to the furan-based core of the target compound .

Substituent Effects: Cyclopropylmethyl vs. In contrast, the cyclopropylmethyl group in the target compound may reduce metabolic degradation due to its steric hindrance . Thienyl Position: The target compound’s 2-thienyl group differs from the 3-thienyl substituent in ’s analog. This positional isomerism could alter electronic distribution and binding affinity in enzyme pockets .

Biological Activity Trends: Chromeno-pyrimidinediones (M13, M14) with furfuryl or fluorophenyl groups demonstrate broad-spectrum antimicrobial activity, suggesting that the thienyl substituent in the target compound might similarly modulate microbial targets .

Physicochemical Properties :

  • The molecular weight of the target compound is likely lower than the piperazine-containing analog (476.53 Da, ), which may enhance its bioavailability. The thienyl group’s electron-rich nature could also improve interactions with hydrophobic binding sites .

Q & A

Q. What are the established synthetic routes for 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and functionalization. For example:

  • Step 1 : Cyclocondensation of substituted furan or pyrimidine precursors with thienyl groups under acidic catalysis (e.g., silica-supported acid catalysts, as used in analogous pyrimidine-dione syntheses) .
  • Step 2 : Introduction of the cyclopropylmethyl group via alkylation or nucleophilic substitution.
  • Step 3 : Purification using column chromatography or recrystallization, with reaction progress monitored by thin-layer chromatography (TLC) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, dihedral angles between aromatic rings (thienyl and furopyrimidine) can influence chemical shifts .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with reverse-phase C18 columns and UV detection .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF or MALDI-TOF .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or enantiomeric purity?

  • Statistical Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize temperature, solvent polarity, and catalyst loading. For example, silica-supported catalysts reduce reaction times by 30–40% in similar pyrimidine syntheses .
  • Computational Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers, as demonstrated by ICReDD’s workflow for reaction optimization .

Q. What strategies are effective for evaluating biological activity, given structural similarities to bioactive pyrimidine derivatives?

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases, polymerases) using fluorescence-based assays. Structural analogs like chromeno-pyrimidine-diones show antimicrobial activity via DNA intercalation .
  • Structure-Activity Relationship (SAR) Studies : Modify the cyclopropylmethyl or thienyl groups and test changes in bioactivity using comparative molecular field analysis (CoMFA) .

Q. How can mechanistic insights into its chemical reactivity be elucidated?

  • Kinetic Isotope Effects (KIE) : Study hydrogen/deuterium exchange at reactive sites (e.g., the furopyrimidine ring) to identify rate-determining steps.
  • Computational Modeling : Perform DFT calculations to map electron density distributions and predict sites for electrophilic/nucleophilic attacks .

Q. How should researchers address contradictions in reported data (e.g., conflicting biological activity results)?

  • Cross-Validation : Replicate experiments using orthogonal methods (e.g., HPLC vs. LC-MS for purity checks) .
  • Meta-Analysis : Compare datasets across studies while controlling for variables like solvent impurities or assay protocols (e.g., IC50_{50} variations due to buffer conditions) .

Q. What computational tools are suitable for predicting its physicochemical properties?

  • Quantum Chemistry Software : Gaussian or ORCA for calculating logP, pKa, and solubility. For example, dihydroxypropyl modifications in analogous compounds alter hydrophilicity by 15–20% .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein binding pockets) using AMBER or GROMACS .

Methodological Best Practices

  • Reproducibility : Document all synthetic steps (e.g., catalyst batch, drying time) to minimize variability .
  • Data Transparency : Share raw spectroscopic files (e.g., JCAMP-DX for NMR) in supplementary materials .
  • Ethical Compliance : Adhere to guidelines for handling non-FDA-approved compounds, including restrictions on human/animal testing .

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